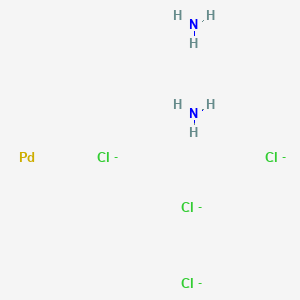
Tetrachlorodiamminepalladium (IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrachlorodiamminepalladium (IV) is a coordination compound with the chemical formula [Pd(NH3)2Cl4] It is a palladium complex where the central palladium ion is in the +4 oxidation state, coordinated by two ammonia molecules and four chloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrachlorodiamminepalladium (IV) can be synthesized through the oxidation of palladium (II) complexes. One common method involves the reaction of palladium (II) chloride with ammonia in the presence of an oxidizing agent such as chlorine gas or sodium hypochlorite. The reaction typically proceeds as follows: [ \text{PdCl}_2 + 2\text{NH}_3 + \text{Cl}_2 \rightarrow \text{[Pd(NH}_3\text{)}_2\text{Cl}_4} ]
Industrial Production Methods: In an industrial setting, the production of tetrachlorodiamminepalladium (IV) may involve similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Tetrachlorodiamminepalladium (IV) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in redox reactions where the palladium ion changes its oxidation state.
Substitution Reactions: The ammonia ligands or chloride ions can be substituted by other ligands, leading to the formation of different palladium complexes.
Common Reagents and Conditions:
Oxidizing Agents: Chlorine gas, sodium hypochlorite.
Reducing Agents: Hydrogen gas, sodium borohydride.
Ligands for Substitution: Phosphines, thiols, and other nitrogen or sulfur-containing ligands.
Major Products Formed:
From Oxidation-Reduction Reactions: Palladium (II) complexes.
From Substitution Reactions: Various palladium complexes with different ligands, depending on the reagents used.
Scientific Research Applications
Tetrachlorodiamminepalladium (IV) has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in carbon-carbon and carbon-heteroatom bond-forming reactions.
Materials Science: It is explored for its potential in the development of advanced materials, including conductive polymers and nanomaterials.
Biological Studies: Research is ongoing to investigate its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: It is studied for its potential use in the development of new therapeutic agents, particularly in cancer treatment.
Mechanism of Action
The mechanism by which tetrachlorodiamminepalladium (IV) exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The palladium ion can interact with molecular targets, facilitating catalytic processes or altering the chemical environment. The specific pathways and molecular targets depend on the context of its application, such as in catalysis or biological systems.
Comparison with Similar Compounds
Tetrachloropalladate (II): [PdCl4]2-
Diamminepalladium (II) Chloride: [Pd(NH3)2Cl2]
Tetrachloroplatinate (IV): [PtCl4]2-
Comparison: Tetrachlorodiamminepalladium (IV) is unique due to its +4 oxidation state and the presence of both ammonia and chloride ligands. This combination imparts distinct chemical properties, such as higher oxidation potential and specific ligand exchange behavior, which differentiate it from similar compounds like tetrachloropalladate (II) and diamminepalladium (II) chloride.
Properties
CAS No. |
51064-31-4 |
|---|---|
Molecular Formula |
Cl4H6N2Pd-4 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
azane;palladium;tetrachloride |
InChI |
InChI=1S/4ClH.2H3N.Pd/h4*1H;2*1H3;/p-4 |
InChI Key |
RNBGYTAOXHEEAV-UHFFFAOYSA-J |
Canonical SMILES |
N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline](/img/structure/B14652751.png)
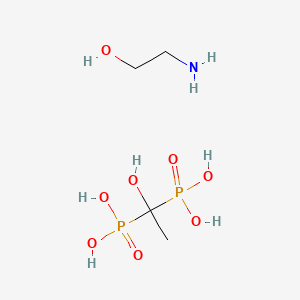
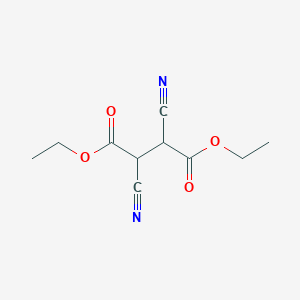
![Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide](/img/structure/B14652757.png)
![4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14652758.png)
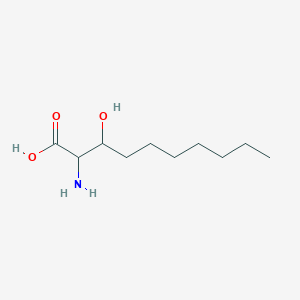
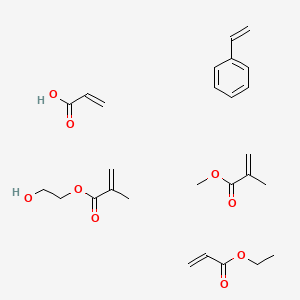
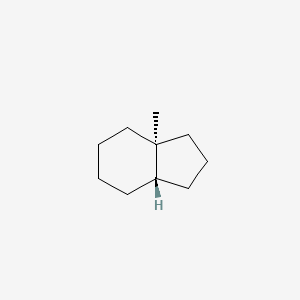
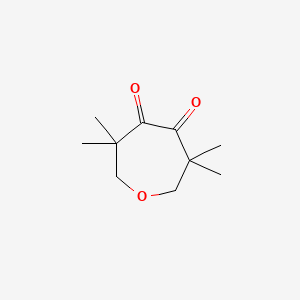
![1-Nitro-4-[4-(4-nitrophenyl)butyl]benzene](/img/structure/B14652805.png)
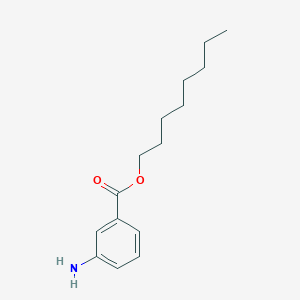
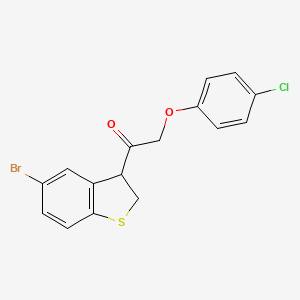
![2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide](/img/structure/B14652821.png)
![1-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14652829.png)
